4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
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Overview
Description
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a compound that belongs to the class of bicyclic structures known as bicyclo[2.1.1]hexanes. These structures are characterized by their unique and strained ring systems, which make them valuable in various fields of chemistry and biology. The incorporation of a trifluoromethyl group and an azabicyclo moiety enhances the compound’s chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the use of photochemistry. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the need for special equipment and glassware, but it allows for the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound are still under development, as the synthesis requires precise control over reaction conditions and specialized equipment. The use of photochemistry and other advanced techniques is being explored to scale up the production while maintaining the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethyl and azabicyclo moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azabicyclo moiety provides conformational rigidity, which can influence the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as:
Uniqueness
4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is unique due to its combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClF3NO2 |
---|---|
Molecular Weight |
231.60 g/mol |
IUPAC Name |
4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H8F3NO2.ClH/c8-7(9,10)5-1-6(2-5,4(12)13)11-3-5;/h11H,1-3H2,(H,12,13);1H |
InChI Key |
BXNVJUOAFFAFMG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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